molecular formula C8H5ClF3NO B1487732 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone CAS No. 1260763-79-8

2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone

Cat. No.: B1487732
CAS No.: 1260763-79-8
M. Wt: 223.58 g/mol
InChI Key: RVPRYFUMJFTNFS-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone is a halogenated ketone featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloroethanone moiety at the 2-position. This compound serves as a key intermediate in medicinal chemistry and materials science due to its reactive α-chloroketone group and electron-deficient pyridine ring, which facilitate nucleophilic substitutions and cross-coupling reactions . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

2-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-7(14)6-2-1-5(4-13-6)8(10,11)12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRYFUMJFTNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

Reduction of 2-Cyano-3-chloro-5-trifluoromethylpyridine to Corresponding Ethylamine Derivatives

A key precursor step in the synthesis of related compounds involves the reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine using borane reagents under inert atmosphere. Although this step targets the ethylamine derivative, it is closely related to the preparation of the chloroacetyl compound by providing intermediates for further functionalization.

  • Procedure : Under nitrogen protection, a borane solution (prepared from potassium borohydride and acid in organic solvent) is cooled to -10 to 0 °C. The nitrile compound is added dropwise, stirred, then heated to 30-35 °C for 1-3 hours. After cooling, methanol is added dropwise, and the mixture is stirred at room temperature for 6-8 hours.
  • Isolation : The reaction mixture is concentrated under reduced pressure, water is added to precipitate the product, which is filtered, washed, and dried.
  • Yields and Purity : Yields range from 89.7% to 93.1% with purities above 98% (HPLC).
Step Temperature (°C) Reaction Time Methanol Addition (wt%) Yield (%) Purity (%)
Borane reduction -10 to 35 1-3 h 20-30% 89.7 - 93.1 98.1 - 98.7

This method is notable for mild reaction conditions, relatively high yield, and operational simplicity compared to traditional hydrogenation methods.

Aromatic Substitution and Acylation on Pyridine Rings

A related synthetic approach involves the acylation of 5-(trifluoromethyl)pyridin-2-yl derivatives with chloroacetyl groups:

  • Aromatic substitution reactions using copper-catalyzed coupling or Friedel-Crafts acylation can introduce the chloroacetyl group at the 2-position of the pyridine ring.
  • One reported method for a related compound, 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, involves diazotization followed by coupling with acetylthiophene under acidic conditions, yielding the ketone product.
  • Although this example is for a phenyl-thiophene derivative, the methodology can be adapted for pyridine systems.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Borane reduction of nitrile to ethanamine 2-cyano-3-chloro-5-trifluoromethylpyridine Borane (from KBH4 + acid), methanol -10 to 35 °C, inert atmosphere 89.7 - 93.1 98.1 - 98.7 Mild, high yield, scalable
Thiophosgene conversion to isothiocyanate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Thiophosgene, NaHCO3, DCM 0 °C to room temp 90 Not specified Useful for further functionalization
Diazotization and coupling for related ketones 2-chloro-5-trifluoromethylaniline + acetylthiophene NaNO2, HCl, CuCl2 0-80 °C 38 Not specified Lower yield, complex

Summary Table of Key Preparation Steps for 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone

Step Description Conditions Yield (%) Purity (%) Reference
1 Preparation of borane solution from KBH4 and acid Room temp, 1,4-dioxane solvent - -
2 Reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine with borane -10 to 35 °C, inert gas, 1-3 h 89.7 - 93.1 98.1 - 98.7
3 Methanol quench and stirring Room temp, 6-8 h - -
4 Concentration, water addition, filtration Ambient - -
5 Acylation or halogenation of ethanamine intermediate (inferred) Typical acylation conditions (not detailed) - - Inferred

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom.

  • Substitution: Substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 2-chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanoic acid.

  • Reduction: The reduction product is 2-hydroxy-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which 2-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, the trifluoromethyl group can interact with biological targets, enhancing binding affinity and selectivity. The molecular targets and pathways involved vary based on the context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridine or heterocyclic core significantly influence melting points and solubility:

Compound Name Substituents Melting Point (°C) Key Properties Source
Target Compound 5-(CF₃)-pyridin-2-yl, α-Cl Not reported High reactivity, lipophilicity
2-Chloro-1-(4-chloropyridin-2-yl)ethanone 4-Cl-pyridin-2-yl, α-Cl Not reported Purity: 96%; used in synthesis
Compound 29 () 2-CF₃-phenothiazine, oxadiazole-thio 156–158 Lower melting point due to CF₃
Compound 30 () 2-Cl-phenothiazine, oxadiazole-thio 194–196 Higher mp due to Cl substituent
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl-pyridin-3-yl, CF₃ Not reported Positional isomer; impacts reactivity
  • Trifluoromethyl vs. Chloro : The trifluoromethyl group reduces intermolecular forces (e.g., compound 29 vs. 30), lowering melting points .
  • Positional Isomerism : The target compound’s 5-CF₃-pyridin-2-yl configuration offers distinct electronic effects compared to 6-Cl-pyridin-3-yl derivatives (), influencing binding affinity in biological targets .

Biological Activity

2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone, with the CAS number 1260763-79-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₅ClF₃NO
  • Molecular Weight : 223.58 g/mol
  • IUPAC Name : 2-chloro-1-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one
  • Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a chloro group, which significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its activity against pathogens.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, in a study assessing antichlamydial activity, derivatives containing the trifluoromethyl group demonstrated enhanced efficacy compared to those lacking this substituent. The presence of the trifluoromethyl moiety was crucial for maintaining activity against Chlamydia species, suggesting a structure-activity relationship (SAR) that favors electron-withdrawing groups at specific positions on the aromatic ring .

Study 1: Antichlamydial Activity

A comprehensive evaluation of various derivatives of pyridine-based compounds revealed that those with a trifluoromethyl substituent exhibited potent antichlamydial activity. For example, compounds with this group showed an EC₅₀ value of approximately 0.010 μM, demonstrating their potential as therapeutic agents against Chlamydia infections .

Study 2: Cytotoxicity and Selectivity

In vitro assays conducted on human cell lines indicated that while some derivatives displayed significant antimicrobial activity, they also maintained low cytotoxicity levels. This selectivity is crucial for developing safe therapeutic agents. The study highlighted that compounds lacking the trifluoromethyl group were inactive, reinforcing the importance of this substituent for biological efficacy .

Data Table: Biological Activity Summary

Compound NameBiological ActivityEC₅₀ (μM)Remarks
This compoundAntichlamydial0.010High potency due to trifluoromethyl group
Analog without CF₃InactiveN/ALack of electron-withdrawing properties

Q & A

Q. Example Protocol :

React 2-bromo-5-(trifluoromethyl)pyridine with chloroacetyl chloride in DMF using K₂CO₃ as a base.

Reflux for 12–24 hours.

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography .

Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.6–9.1 ppm (pyridine ring protons), δ 4.5–5.0 ppm (chloroacetyl CH₂) .
    • ¹³C NMR : Carbonyl signal at ~195–200 ppm; CF₃ group resonance at ~120 ppm (q, J = 280 Hz) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 223.5 (calculated for C₈H₅ClF₃NO) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. Example Workflow :

Compare IC₅₀ values for kinase inhibition from two conflicting studies.

Re-test compounds using a standardized assay (e.g., ATP concentration fixed at 100 μM).

Perform MD simulations to assess trifluoromethyl group interactions with hydrophobic enzyme pockets .

Table : Common Sources of Contradictions

IssueResolution StrategyReference
Varied assay pHStandardize buffer conditions (e.g., pH 7.4)
Solvent polarityUse consistent co-solvents (e.g., 5% DMSO)
Enzyme sourceValidate activity with recombinant proteins

How does the trifluoromethyl group influence the electronic and steric properties of this compound in reactivity studies?

Answer:
The CF₃ group exerts strong electron-withdrawing effects:

  • Electronic Effects :
    • Reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 2-position .
    • Stabilizes intermediates in nucleophilic acyl substitution reactions (e.g., SN2 displacement of Cl⁻) .
  • Steric Effects :
    • The bulky CF₃ group hinders approach of nucleophiles to the carbonyl carbon, slowing hydrolysis .
  • Impact on Bioactivity :
    • Increases lipophilicity (logP ~2.5), improving membrane permeability and metabolic stability .

Q. Computational Data :

PropertyValue (CF₃ Derivative)Reference
Hammett σₚ+0.54
Calculated logP2.3–2.7

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Crystallization : Recrystallize from hexane/ethyl acetate (3:1) to obtain needle-shaped crystals (>95% purity) .
  • Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) for thermally stable batches .

Note : Monitor purity via TLC (Rf = 0.4 in hexane:EtOAc 4:1) and confirm with GC-MS .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone
Reactant of Route 2
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2-Chloro-1-(5-(trifluoromethyl)pyridin-2-YL)ethanone

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